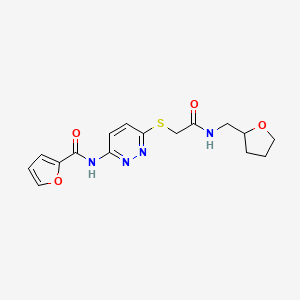
N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesized properties, biological mechanisms, and relevant case studies to provide insights into its pharmacological potential.
Chemical Structure and Properties
The compound's molecular formula is C14H20N4O3S, and it has a molecular weight of 324.40 g/mol. The structure features a pyridazine core linked to a furan carboxamide, with a tetrahydrofuran moiety that may enhance solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4O3S |
| Molecular Weight | 324.40 g/mol |
| CAS Number | 1021106-67-1 |
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Initial assays indicate effectiveness against certain bacterial strains, suggesting possible applications in treating infections.
- Enzyme Inhibition : The structure suggests potential interactions with specific enzymes, which may modulate metabolic pathways relevant to disease states.
The biological activity of this compound is hypothesized to involve:
- Enzyme Binding : The thioether and amide functionalities may facilitate binding to target enzymes, altering their activity.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may influence signaling pathways involved in cellular responses to stimuli .
Synthesis and Evaluation
Research has synthesized several analogs of the compound, evaluating their biological activities through various assays. For example, one study highlighted the synthesis of related compounds that exhibited significant inhibition in 17β-HSD Type 3 assays, with IC50 values as low as 700 nM for the most active analogs .
Pharmacological Testing
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showing promise as an anticancer agent. The compound's effects were assessed using assays that measure cell viability and apoptosis markers.
Comparative Analysis
To further understand the compound's unique properties, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| N-(6-(Thiazolyl)-furan-2-carboxamide | Moderate anticancer activity | 900 |
| N-(5-(Thiadiazolyl)-carboxamide | Antimicrobial properties | 750 |
| N-(6-(Tetrahydrofuran-linked)-pyridazine | High enzyme inhibition | 700 |
Propiedades
IUPAC Name |
N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h2,4-6,8,11H,1,3,7,9-10H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVMVSGFVBYTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













